molecular formula C26H19BrO5 B11074799 4-bromophenyl 1-methyl-1-[(4-methylphenyl)carbonyl]-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate

4-bromophenyl 1-methyl-1-[(4-methylphenyl)carbonyl]-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate

Cat. No.: B11074799
M. Wt: 491.3 g/mol
InChI Key: GKTYJXHLNRCVOJ-UHFFFAOYSA-N
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Description

4-BROMOPHENYL 1-METHYL-1-(4-METHYLBENZOYL)-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE is a complex organic compound with a unique structure that includes a bromophenyl group, a methylbenzoate moiety, and a dihydrocyclopropa[c]chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMOPHENYL 1-METHYL-1-(4-METHYLBENZOYL)-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-BROMOPHENYL 1-METHYL-1-(4-METHYLBENZOYL)-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-BROMOPHENYL 1-METHYL-1-(4-METHYLBENZOYL)-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-BROMOPHENYL 1-METHYL-1-(4-METHYLBENZOYL)-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMOPHENYL 1-METHYL-1-(4-METHYLBENZOYL)-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE is unique due to its complex structure, which combines multiple functional groups and a cyclopropane ring. This complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H19BrO5

Molecular Weight

491.3 g/mol

IUPAC Name

(4-bromophenyl) 1-methyl-1-(4-methylbenzoyl)-2-oxo-7bH-cyclopropa[c]chromene-1a-carboxylate

InChI

InChI=1S/C26H19BrO5/c1-15-7-9-16(10-8-15)22(28)25(2)21-19-5-3-4-6-20(19)32-24(30)26(21,25)23(29)31-18-13-11-17(27)12-14-18/h3-14,21H,1-2H3

InChI Key

GKTYJXHLNRCVOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2(C3C2(C(=O)OC4=CC=CC=C34)C(=O)OC5=CC=C(C=C5)Br)C

Origin of Product

United States

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